Rosuvastatin Calcium is a synthetic statin medication, classified as an HMG-CoA reductase inhibitor. [, , , , ] It is a highly potent and efficacious statin known for its cholesterol-lowering properties. [] Rosuvastatin Calcium is often used in scientific research to investigate its effects on various biological processes and disease models.
Rosuvastatin (D6 Sodium) is classified as a lipid-lowering agent and belongs to the family of hydroxymethylglutaryl-CoA reductase inhibitors. It is typically sourced from chemical suppliers specializing in pharmaceutical compounds. The sodium salt form enhances its solubility and stability, making it suitable for various analytical applications .
The synthesis of Rosuvastatin (D6 Sodium) involves several steps, starting from the parent compound, rosuvastatin. The synthesis can be outlined as follows:
The molecular formula for Rosuvastatin (D6 Sodium) is . Its structure features a fluorophenyl ring, an isopropyl group, and a pyrimidine core, which are critical for its biological activity.
Rosuvastatin (D6 Sodium) undergoes several chemical reactions relevant to its synthesis and application:
Rosuvastatin functions primarily as an inhibitor of hydroxymethylglutaryl-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By inhibiting this enzyme, Rosuvastatin decreases cholesterol production, leading to:
Rosuvastatin (D6 Sodium) has several scientific applications:
Rosuvastatin-d6 sodium salt (C₂₂H₂₁D₆FN₃NaO₆S; MW 509.56) is a deuterium-enriched isotopologue of the lipid-lowering agent rosuvastatin, where six hydrogen atoms at the methyl group (N-methyl position) are replaced by deuterium ( [6] [9]). This structural modification preserves the pharmacodynamic activity of the parent molecule while providing distinct mass spectral properties essential for advanced bioanalytical applications. In liquid chromatography–tandem mass spectrometry (LC-MS/MS), Rosuvastatin-d6 serves as an ideal internal standard (IS) due to its near-identical chemical behavior to rosuvastatin and a mass shift of +6 Da, which eliminates analytical interference. For example, in simultaneous quantification of rosuvastatin and amlodipine in human plasma, Rosuvastatin-d6 enables precise calibration with linearity (R² ≥ 0.999) across 0.52–51.77 ng/mL, ensuring minimal matrix effects and recovery variations [5] [7].
Sample preparation methodologies significantly benefit from this isotopologue. Supported Liquid Extraction (SLE) techniques utilizing Rosuvastatin-d6 demonstrate 96.3% extraction recovery and 11.9% precision (RSD) at 0.3 ng/mL—outperforming Liquid-Liquid Extraction (LLE), which shows 60% recovery and 13.6% RSD [2]. The deuterated analog’s stability allows for automated high-throughput processing, reducing solvent consumption and cross-contamination risks. Additionally, its use in hydrophilic interaction liquid chromatography (HILIC) methods facilitates impurity profiling in fixed-dose combinations (e.g., rosuvastatin/metformin) by compensating for retention time fluctuations caused by polar matrices [8].
Table 1: Impact of Rosuvastatin-d6 on Bioanalytical Performance Parameters
Parameter | LLE with Rosuvastatin-d6 | SLE with Rosuvastatin-d6 |
---|---|---|
Extraction Recovery | 60% | 96.3% |
Precision (RSD) | 13.6% | 11.9% |
Matrix Effect | -36.7% | 12.7% |
Throughput Capability | Moderate | High |
Reference | [2] | [2] |
Deuterium labeling in Rosuvastatin-d6 sodium salt provides critical insights into the transporter-mediated uptake and efflux mechanisms governing rosuvastatin disposition. As a hydrophilic statin, rosuvastatin depends on organic anion-transporting polypeptide 1B1 (OATP1B1) for hepatocellular uptake, with minimal metabolism by CYP2C9 (<10%) [4] [10]. Rosuvastatin-d6 enables precise tracking of hepatobiliary transport kinetics without isotopic interference. Studies using sandwich-cultured human hepatocytes (SCHH) reveal that rosuvastatin’s biliary excretion fraction (20%–30%) is inhibited by Ko143, a breast cancer resistance protein (BCRP) inhibitor. Concurrently, basolateral efflux via multidrug resistance-associated proteins (MRP3/4) decreases partially under Ko143 exposure, a phenomenon quantifiable only with the deuterated IS due to its identical transporter affinity [10].
Metabolic stability assessments leveraging Rosuvastatin-d6 clarify intersubject variability in pharmacokinetics. The deuterium label at the N-methyl position mitigates minor oxidative metabolism pathways, extending the half-life in incubation studies. This property allows researchers to distinguish between metabolic and transporter-based interactions in co-administration scenarios. For instance, in rosuvastatin-ezetimibe interaction studies, Rosuvastatin-d6 confirmed unchanged rosuvastatin exposure (AUCτ,ss and Cₘₐₓ,ₛₛ within 90% CI of 0.8–1.25) despite increased free ezetimibe concentrations, proving that efficacy synergism arises from pharmacodynamic rather than pharmacokinetic effects [1].
Table 2: Key Pharmacokinetic Parameters Elucidated Using Rosuvastatin-d6
Parameter | Value with Rosuvastatin-d6 | Biological Significance |
---|---|---|
OATP1B1 Affinity | Comparable to native rosuvastatin | Explains hepatoselectivity |
BCRP Inhibition Sensitivity | IC₅₀ reduced by Ko143 | Confirms biliary excretion mechanism |
Metabolic Fraction | <10% via CYP2C9 | Lowers drug-drug interaction risk |
Protein Binding | ~90% (albumin) | Matches native drug distribution |
References | [1] [4] [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7